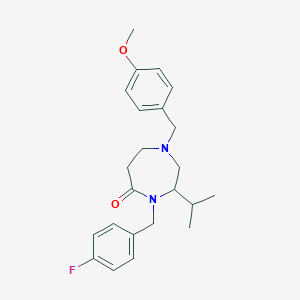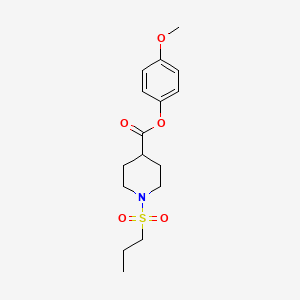![molecular formula C22H23ClN2O4 B5319760 N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine](/img/structure/B5319760.png)
N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine, commonly known as CMAV, is a synthetic compound used in scientific research for its various applications. CMAV has gained significant attention due to its potential to modulate protein-protein interactions and its ability to inhibit enzyme activity.
Wirkmechanismus
CMAV exerts its effect by binding to the active site of enzymes or the protein-protein interaction site. CMAV contains a benzoyl group, which is known to interact with the hydrophobic pocket of enzymes, thereby inhibiting their activity. Additionally, CMAV contains an acryloyl group, which can form covalent bonds with amino acid residues of proteins, thereby disrupting protein-protein interactions.
Biochemical and Physiological Effects:
CMAV has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CMAV inhibits the activity of several enzymes, including cathepsin B, a protease involved in the degradation of extracellular matrix proteins. Additionally, CMAV has been shown to inhibit the activity of several kinases, including JNK and ERK, which play a critical role in various cellular processes, including cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
CMAV has several advantages for lab experiments. CMAV is a synthetic compound, which ensures high purity and reproducibility of the results. Additionally, CMAV has been shown to have a high affinity for enzymes and proteins, making it an effective tool for studying protein-protein interactions and enzyme activity. However, one of the limitations of CMAV is its potential to interact with other proteins and enzymes, leading to off-target effects.
Zukünftige Richtungen
The potential applications of CMAV in scientific research are vast. One of the future directions of CMAV research is the development of CMAV-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, CMAV can be used to study the role of protein-protein interactions in various biological processes, including signal transduction and gene regulation. Furthermore, CMAV can be used to develop new tools for studying enzyme activity and protein-protein interactions.
Conclusion:
CMAV is a synthetic compound used in scientific research for its various applications. The synthesis of CMAV involves a series of chemical reactions, and the compound has been shown to inhibit the activity of several enzymes and modulate protein-protein interactions. CMAV has several advantages for lab experiments, including high purity and reproducibility of the results. The potential applications of CMAV in scientific research are vast, and future directions of research include the development of CMAV-based drugs and new tools for studying enzyme activity and protein-protein interactions.
Synthesemethoden
The synthesis of CMAV involves a series of chemical reactions. The starting material for the synthesis is L-valine, which undergoes a reaction with N-[(4-methylbenzoyl)amino]-3-(4-chlorophenyl)acrylamide in the presence of a base, to form the desired product, CMAV. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
CMAV has been extensively used in scientific research for its various applications. One of the primary applications of CMAV is in the field of drug discovery. CMAV has been shown to inhibit the activity of several enzymes, including proteases and kinases, making it a potential drug candidate for the treatment of various diseases. Additionally, CMAV has been used to study protein-protein interactions, which play a crucial role in various biological processes, including signal transduction and gene regulation.
Eigenschaften
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-13(2)19(22(28)29)25-21(27)18(12-15-6-10-17(23)11-7-15)24-20(26)16-8-4-14(3)5-9-16/h4-13,19H,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOCXVYIFPLUGK-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-butoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5319678.png)
![N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5319692.png)
![3-benzyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319702.png)
![3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B5319706.png)

![N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319714.png)
![2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319722.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-(methylthio)acetamide](/img/structure/B5319727.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5319737.png)

![8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5319746.png)
![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)
![2-(2-ethoxy-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5319761.png)
![1-methyl-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5319767.png)